Gp100 (614-622) is a peptide derived from the gp100 protein, which is a melanoma-associated antigen. This peptide has garnered attention in immunotherapy, particularly for its role in eliciting immune responses against melanoma cells. The peptide sequence is recognized by specific T-cells, making it a candidate for cancer vaccines aimed at enhancing the body's immune response to tumor cells. Gp100 is part of a broader class of melanoma-associated antigens that include tyrosinase and TRP-2, all of which are involved in melanin synthesis and exhibit potential as targets for T-cell-mediated immunotherapy .
The gp100 protein is predominantly expressed in melanocytes and melanoma cells. Its immunogenicity has been studied extensively, particularly in the context of T-cell responses to melanoma. The peptide gp100 (614-622) specifically corresponds to a region of the gp100 protein that is recognized by CD8+ T-cells, which are crucial for targeting and destroying cancer cells .
Gp100 (614-622) can be classified as:
The synthesis of gp100 (614-622) typically involves solid-phase peptide synthesis techniques, which allow for the assembly of the peptide chain in a stepwise manner. This method ensures high purity and yield of the desired peptide.
The synthesis process typically requires:
Gp100 (614-622) has a specific amino acid sequence that contributes to its recognition by T-cells. The structure can be represented as follows:
This sequence includes key residues that interact with major histocompatibility complex molecules on antigen-presenting cells, facilitating T-cell activation.
Gp100 (614-622) does not participate in traditional chemical reactions like small organic molecules; instead, its primary interactions occur within biological systems:
The interaction between gp100 (614-622) and MHC molecules is characterized by:
The mechanism of action for gp100 (614-622) involves several steps:
Studies have shown that patients receiving vaccines containing gp100-derived peptides exhibit enhanced immune responses against melanoma tumors.
Relevant analyses often include:
Gp100 (614-622) has significant applications in scientific research and clinical settings:
Glycoprotein 100 (gp100), also known as PMEL, is a transmembrane glycoprotein intrinsically linked to melanocyte biology and melanoma pathogenesis. It functions as a structural component within melanosomes, where it catalyzes the polymerization of toxic quinone intermediates into stable melanin pigments. This enzymatic role makes gp100 indispensable for melanocyte maturation and skin pigmentation [1] [3]. In melanoma, gp100 exhibits near-universal expression (>75% of tumors), retaining the molecular signature of its cell of origin while becoming a target for immune recognition [3] [5]. Unlike cancer-testis antigens (e.g., MAGE family) expressed only in malignancies and immune-privileged sites, gp100's lineage-restricted expression classifies it as a differentiation antigen. This allows T cells to discriminate malignant from non-malignant cells, though immune tolerance remains a challenge due to its low-level expression in healthy melanocytes [1] [8].
Table 1: Melanoma-Associated Antigens and Their Biological Roles
Antigen Category | Representative Proteins | Biological Function | Melanoma Expression Frequency |
---|---|---|---|
Differentiation Antigens | gp100, Tyrosinase, TRP-2 | Melanin synthesis, Melanosome structure | >75% |
Cancer-Testis Antigens | MAGE-A3, NY-ESO-1 | Embryonic development, Germ cell function | 20-60% (advanced stages) |
Mutated Neoantigens | BRAF V600E | Signal transduction, Cell proliferation | ~50% |
The gp100-derived peptide Leu-Ile-Tyr-Arg-Arg-Arg-Leu-Met-Lys (LIYRRRLMK), spanning residues 614–622, exemplifies a canonical tumor-associated antigen (TAA) epitope. Its classification as a TAA stems from three key properties:
Table 2: Immunogenic Epitopes in Multi-Peptide Melanoma Vaccines
Epitope | Restricting HLA | Antigen Category | T-cell Response Rate in Vaccinees | Tumor Lysing Confirmed |
---|---|---|---|---|
gp100₆₁₄₋₆₂₂ (LIYRRRLMK) | HLA-A3 | Differentiation Antigen | 30-40% | Yes |
MAGE-A1₉₆₋₁₀₄ (SLFRAVITK) | HLA-A3 | Cancer-Testis Antigen | 20-25% | Yes |
gp100₂₀₉₋₂₁₇ (IMDQVPFSV) | HLA-A2 | Differentiation Antigen | 50-60% | Yes |
HLA-A3 Binding Motif and Affinity
The gp100(614-622) peptide contains a conserved HLA-A3 supertype binding motif characterized by:
Endogenous Processing and Cross-Presentation
TCR Recognition and Immune Evasion
T cells specific for gp100(614-622) exhibit heterogeneous functional avidity:
Table 3: HLA Restriction and Processing Pathways for gp100 Epitopes
Epitope | HLA Restriction | Peptide Binding Affinity (IC₅₀) | Processing Pathway | Key Enzymes/Transporters |
---|---|---|---|---|
gp100₆₁₄₋₆₂₂ | HLA-A3/A11 | 220 nM (predicted) | Classical & Autophagy-lysosomal | Cathepsin S, TAP-independent |
gp100₂₀₉₋₂₁₇ | HLA-A2 | 45 nM | Classical | Proteasome, TAP-dependent |
gp100₄₄₋₅₉ | HLA-DRB1*0401 | N/A (Class II) | Endolysosomal | Cathepsins B/L |
Implications for Immunotherapy
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8